5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride
Description
5-(Aminomethyl)pyrazine-2-carboxylic acid hydrochloride (CAS: Not explicitly provided in evidence) is a pyrazine derivative characterized by:
- Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
- Substituents: Carboxylic acid group at position 2. Aminomethyl group (-CH2NH2) at position 5. Hydrochloride salt: Enhances solubility and stability.
This compound is structurally poised for diverse applications, including medicinal chemistry, due to its hydrogen-bonding capacity (carboxylic acid and protonated amine) and aromatic π-system.
Properties
CAS No. |
2770359-48-1 |
|---|---|
Molecular Formula |
C6H8ClN3O2 |
Molecular Weight |
189.60 g/mol |
IUPAC Name |
5-(aminomethyl)pyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-1-4-2-9-5(3-8-4)6(10)11;/h2-3H,1,7H2,(H,10,11);1H |
InChI Key |
JVJYQHQOUPWDAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by acidification with hydrochloric acid. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality
Purification steps: Including crystallization and filtration to obtain high-purity product
Quality control: Rigorous testing to ensure the compound meets industry standards
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro-pyrazine derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated pyrazine derivatives
Scientific Research Applications
5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Position 2 : Carboxylic acid derivatives (target compound) offer hydrogen-bonding sites, while esters (e.g., methyl ester in ) or amides (e.g., ) alter lipophilicity and metabolic stability.
- Position 5: The aminomethyl group (-CH2NH2) in the target compound contrasts with bulky substituents (e.g., tert-butyl in ) or halogenated groups (e.g., Cl in ), which influence steric hindrance and target binding.
- Salt Forms : Hydrochloride salts (target compound) enhance aqueous solubility compared to free bases or dihydrochlorides (e.g., pyridine analog in ).
Physicochemical Properties
Notes:
- The hydrochloride salt in the target compound improves solubility compared to neutral pyrazine derivatives.
- Bulky substituents (e.g., tert-butyl) increase logP, reducing water solubility .
Biological Activity
5-(Aminomethyl)pyrazine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 2770359-48-1 |
| Molecular Formula | C6H8ClN3O2 |
| Molecular Weight | 189.60 g/mol |
| IUPAC Name | 5-(aminomethyl)pyrazine-2-carboxylic acid; hydrochloride |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia. The process can be summarized as follows:
- Reagents : Pyrazine-2-carboxylic acid, formaldehyde, ammonia.
- Conditions : Moderate temperatures (50-70°C), aqueous or organic solvents (e.g., ethanol), and acid catalysts (e.g., hydrochloric acid).
- Purification : Crystallization and filtration to achieve high purity.
The biological activity of this compound is attributed to its structural features, particularly the amino and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and ionic interactions with biological macromolecules, modulating enzyme activity and receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, compounds similar to this one have shown IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects, particularly against multidrug-resistant strains of Staphylococcus aureus. It has shown promising selective activity against resistant strains, making it a candidate for further development in antimicrobial therapies .
Case Studies
- Anticancer Study : A study assessed the cytotoxicity of various derivatives of aminomethyl pyrazines on A549 cells. The results indicated that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments .
- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy against MRSA strains. The compound demonstrated significant inhibition at concentrations that were lower than traditional antibiotics .
Comparative Analysis with Similar Compounds
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Pyrazine-2-carboxylic acid | Low | Low |
| 5-Methylpyrazine-2-carboxylic acid | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
